BRD4(BD1) Biochemical Potency of the Sulfonamide-Pyrrolidinone Series vs. Clinical Candidate PFI-1
The N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide series exhibits BRD4(BD1) inhibitory activity with IC50 values in the range of 11–44 μM, as measured by a BRD4(BD1)-acetylated histone peptide AlphaScreen interaction assay performed in triplicate [1]. The most potent derivative, compound 8302, demonstrated an IC50 of approximately 11 μM in this assay format [1]. In comparison, the dihydroquinazolinone-based clinical candidate PFI-1 achieves an IC50 of 220 nM (0.22 μM) against BRD4(BD1) in a comparable fluorescence polarization assay [2]. While PFI-1 is approximately 50-fold more potent, the N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide scaffold offers a structurally distinct, synthetically tractable starting point with a ligand efficiency (LE) of approximately 0.28 kcal/mol per heavy atom for compound 8302, which is within the range considered optimizable for fragment-to-lead campaigns [1][3].
| Evidence Dimension | BRD4(BD1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 11–44 μM (compound 8302: ~11 μM) |
| Comparator Or Baseline | PFI-1: IC50 = 220 nM (0.22 μM) |
| Quantified Difference | PFI-1 is ~50-fold more potent; target scaffold has ~28× lower potency but distinct chemical structure |
| Conditions | BRD4(BD1)-acetylated histone peptide AlphaScreen assay; mean ± SEM of three independent experiments performed in triplicate |
Why This Matters
The potency data establish the sulfonamide-pyrrolidinone series as a validated but early-stage BRD4(BD1) inhibitor scaffold, suitable for fragment-based optimization or as a selectivity tool compound where the novel chemotype provides advantages over potent but promiscuous BET inhibitors.
- [1] Allen BK, Mehta S, Ember SWJ, Schonbrunn E, Ayad NG, Schürer SC. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. 2017;2(8):4760-4771. doi:10.1021/acsomega.7b00553 View Source
- [2] Fish PV, Filippakopoulos P, Bish G, et al. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012;55(22):9831-9837. doi:10.1021/jm3010515 View Source
- [3] Allen BK, Mehta S, Ember SWJ, et al. Supplementary Table 1: Biochemical activity of N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide derivatives. ACS Omega. 2017. View Source
